A Technical Guide to 3-(1-Methoxyethyl)azetidine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
A Technical Guide to 3-(1-Methoxyethyl)azetidine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a privileged scaffold in contemporary drug discovery.[1] Its unique structural and physicochemical properties, such as conformational rigidity and a sp3-rich character, offer significant advantages in the design of novel therapeutics.[1] The incorporation of an azetidine moiety can enhance metabolic stability, improve solubility, and provide precise vectoral orientation for interacting with biological targets.[2] This has led to the inclusion of the azetidine core in several FDA-approved drugs, including baricitinib and cobimetinib.[1]
This guide provides an in-depth technical overview of 3-(1-Methoxyethyl)azetidine hydrochloride, a valuable building block for the synthesis of more complex molecular architectures. We will delve into its chemical properties, synthesis, and characterization, offering insights grounded in established scientific principles and experimental observations.
Physicochemical and Structural Properties
3-(1-Methoxyethyl)azetidine hydrochloride is a substituted azetidine derivative that serves as a key intermediate in organic synthesis. Its fundamental properties are summarized below:
| Property | Value | Reference |
| CAS Number | 1781791-41-0 | [3] |
| Molecular Formula | C6H14ClNO | [3] |
| Molecular Weight | 151.63 g/mol | [3] |
| Appearance | Typically a solid | Inferred from related compounds[4] |
| Storage | Recommended at 4°C, protected from light | Inferred from related compounds[5] |
The structure of 3-(1-Methoxyethyl)azetidine hydrochloride features a central four-membered azetidine ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for its use in subsequent synthetic transformations. The methoxyethyl substituent at the 3-position provides a handle for further functionalization and can influence the molecule's overall polarity and pharmacokinetic profile.
Synthesis and Purification
While a specific, detailed protocol for the synthesis of 3-(1-Methoxyethyl)azetidine hydrochloride is not extensively documented in publicly available literature, a general and robust strategy for the synthesis of substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.[6] A plausible synthetic workflow is outlined below.
Caption: Application workflow in drug discovery.
Safety and Handling
As with all chemical reagents, 3-(1-Methoxyethyl)azetidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [7]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-(1-Methoxyethyl)azetidine hydrochloride represents a key example of the growing importance of substituted azetidines in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in the development of the next generation of therapeutics.
References
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